

Quantitative Binding and Selectivity Profile

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Compound Focus: Obtustatin

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The core quantitative data for **Obtustatin**'s interaction with alpha1beta1 integrin and its selectivity against other integrins is summarized in the table below.

Integrin	Ligand	Reported IC50	Experimental Notes
alpha1beta1	Type IV Collagen	0.8 nM	Potent and selective inhibition; does not inhibit ligand binding to the recombinant alpha1 I-domain [1] [2].
alpha2beta1	Not Specified	No inhibition	Demonstrates selectivity over this closely related collagen receptor [1].
alpha11beta3, alpha12beta3, alpha4beta1, alpha5beta6, alpha9beta1, alpha4beta7	Not Specified	No inhibition	Tested on a panel of integrins, confirming high specificity for alpha1beta1 [2].

Experimental Protocols for Key Data

The key data for **Obtustatin**'s activity and selectivity were established through the following methodologies:

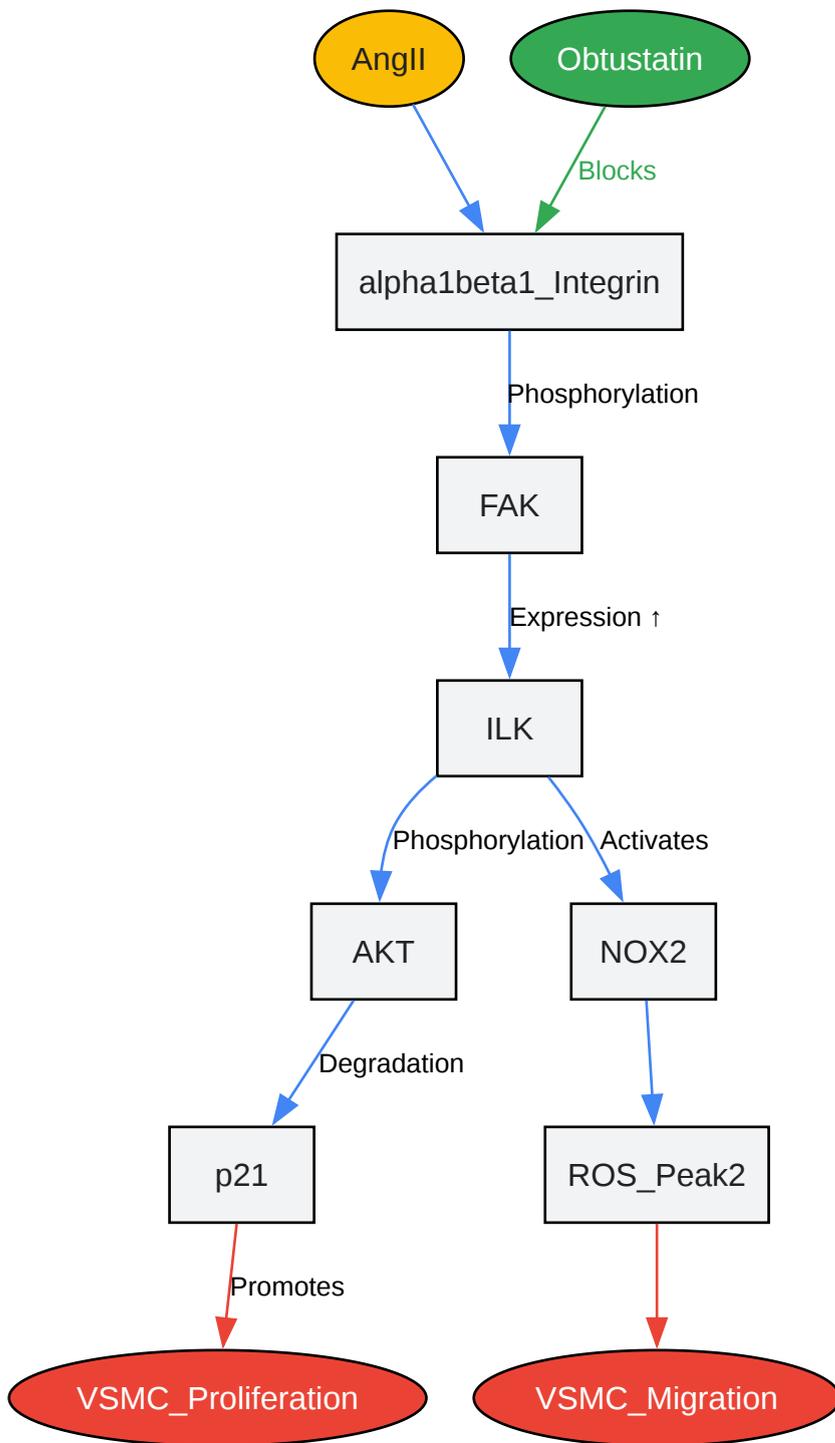
- In Vitro Binding Assay (IC50 Determination):** The half-maximal inhibitory concentration (IC50) of **0.8 nM** for alpha1beta1 binding to type IV collagen was determined using a solid-phase receptor-ligand binding assay [2]. In this protocol, the integrin is immobilized, and the binding of its collagen ligand is measured in the presence of increasing concentrations of **Obtustatin**.

- **Integrin Selectivity Panel:** The high selectivity of **Obtustatin** was confirmed by testing its ability to inhibit ligand binding for a panel of other integrins, including alpha2beta1, alpha11beta3, and several others. **Obtustatin** showed no activity against any of the other integrins tested, confirming its specificity for alpha1beta1 [1] [2].
- **In Vivo Functional Assays:** The functional consequence of alpha1beta1 inhibition was demonstrated in animal models. **Obtustatin** potently inhibited angiogenesis in the chicken chorioallantoic membrane (CAM) assay and reduced tumor development in a Lewis lung carcinoma mouse model [1]. Another study showed that it blocked the growth of human melanoma in nude mice [3].

Mechanism of Action and Signaling Pathway

Obtustatin is a disintegrin, a short peptide of 41 amino acids, purified from viper venom [1]. Its mechanism is unique because it contains a **KTS** active site motif instead of the more common RGD motif found in many other disintegrins [1] [3]. This KTS motif is responsible for its high selectivity for alpha1beta1 integrin.

The diagram below illustrates the signaling pathway through which **Obtustatin** exerts its effects, particularly in the context of Angiotensin II (Ang II)-induced vascular smooth muscle cell (VSMC) migration and proliferation, as revealed by mechanistic studies [4].



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Figure 1: **Obtustatin** inhibits the *alpha1beta1* integrin signaling pathway. **Obtustatin** specifically blocks *alpha1beta1* integrin, which is involved in Ang II signaling. This inhibition prevents the phosphorylation of FAK, reduces ILK expression and subsequent AKT phosphorylation, and impairs the NOX2-associated

second peak of ROS production. Ultimately, this leads to the inhibition of VSMC migration and proliferation, key processes in pathologies like cardiovascular disease [4].

Key Takeaways for Researchers

- **Unmatched Specificity:** **Obtustatin**'s primary advantage is its exceptional selectivity for alpha1beta1 over other integrins, making it an excellent tool for dissecting the specific biological functions of this receptor without confounding off-target effects [1] [2].
- **Proven Functional Efficacy:** The in vitro potency translates to functional activity in physiological and disease-relevant contexts. It effectively inhibits angiogenesis and tumor growth in vivo, highlighting its potential as a research tool for investigating cancer and other angiogenesis-dependent diseases [1] [3].
- **Clear Mechanism:** Its mechanism involves blocking the integrin's interaction with collagen, which disrupts downstream pro-survival and proliferative signaling pathways like FAK/AKT, and can induce apoptosis in endothelial cells [3] [4].

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To cite this document: Smolecule. [Quantitative Binding and Selectivity Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1803879#obtustatin-ic50-alpha1beta1-integrin-binding>]

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